REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].Br[N:13]1C(=O)CC[C:14]1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(C1C=CC(CBr)=CC=1)(C)(C)C.C(=O)([O-])[O-].[Na+].[Na+].CN.CO.CO>C(Cl)(Cl)(Cl)Cl>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][CH2:14][NH2:13])=[CH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:4.5.6,7.8|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
dibromo form
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
methylamine methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN.CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(CBr)C=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 41 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
insoluble matter was filtered off
|
Type
|
WASH
|
Details
|
The residue was washed with carbon tetrachloride
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in n-hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Thereafter, the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 22.7 g (yield: 100%
|
Type
|
CUSTOM
|
Details
|
however, the results
|
Type
|
ADDITION
|
Details
|
a mixture of the target compound
|
Type
|
ADDITION
|
Details
|
was dropped in an ice bath
|
Type
|
DISTILLATION
|
Details
|
The methanol was distilled off under reduced pressure and water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with 400 ml of ether
|
Type
|
EXTRACTION
|
Details
|
The ether part was extracted twice with 200 ml and 100 ml
|
Type
|
EXTRACTION
|
Details
|
respectively, of 1N hydrochloric acid and the water part was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
Then, the water extract
|
Type
|
EXTRACTION
|
Details
|
extracted with 400 ml of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the extracts with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (chloroform:methanol=200:1→100:1→20:1)
|
Type
|
CUSTOM
|
Details
|
to obtain the target substance of 9.51 g (yield: 53.7%)
|
Reaction Time |
41 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(CCN)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |